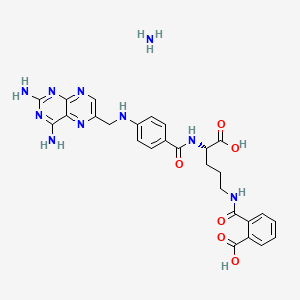
Talotrexin ammonium
Vue d'ensemble
Description
Méthodes De Préparation
Analyse Des Réactions Chimiques
Le talotrexin ammonium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier la structure chimique du this compound, affectant son activité biologique.
Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques au sein de la molécule, conduisant à la formation de nouveaux dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
Chimie : Il est utilisé comme outil de recherche pour étudier les mécanismes des médicaments antifolates et leurs interactions avec les cibles cellulaires.
Biologie : Le composé est utilisé pour étudier les effets des antifolates sur la prolifération cellulaire et l'apoptose.
Médecine : Le this compound a montré une promesse dans le traitement de divers types de tumeurs, notamment le cancer du poumon non à petites cellules (CPNPC) et la leucémie
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments antifolates et agents thérapeutiques.
Mécanisme d'action
Le this compound exerce ses effets en inhibant la fonction de la dihydrofolate réductase (DHFR), une enzyme impliquée dans le métabolisme du folate . En se liant à la DHFR, le this compound empêche la conversion du dihydrofolate en tétrahydrofolate, conduisant à l'inhibition de la synthèse de l'ADN et de la division cellulaire . Ce mécanisme est crucial pour son activité antinéoplasique, car il cible efficacement les cellules cancéreuses en division rapide .
Applications De Recherche Scientifique
Chemistry: It is used as a research tool to study the mechanisms of antifolate drugs and their interactions with cellular targets.
Biology: The compound is used to investigate the effects of antifolates on cell proliferation and apoptosis.
Medicine: Talotrexin ammonium has shown promise in the treatment of various types of tumors, including non-small cell lung cancer (NSCLC) and leukemia
Industry: The compound is used in the development of new antifolate drugs and therapeutic agents.
Mécanisme D'action
Talotrexin ammonium exerts its effects by inhibiting the function of dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism . By binding to DHFR, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, leading to the inhibition of DNA synthesis and cell division . This mechanism is crucial for its antineoplastic activity, as it effectively targets rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Le talotrexin ammonium est unique par rapport aux autres médicaments antifolates en raison de sa nature non polyglutamable. Cette caractéristique lui permet d'éviter la polyglutamation, un processus qui peut affecter l'efficacité et la toxicité des médicaments antifolates . Les composés similaires comprennent :
Méthotrexate : Un médicament antifolate largement utilisé qui subit une polyglutamation.
Aminoptérine : Un analogue de l'acide folique avec des propriétés antifolates similaires.
Pémétrexed : Un autre médicament antifolate utilisé dans le traitement de divers cancers.
La structure et le mécanisme d'action uniques du this compound en font un outil précieux dans la recherche et la thérapie contre le cancer .
Propriétés
IUPAC Name |
azane;2-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N9O6.H3N/c28-21-20-22(36-27(29)35-21)32-13-16(33-20)12-31-15-9-7-14(8-10-15)23(37)34-19(26(41)42)6-3-11-30-24(38)17-4-1-2-5-18(17)25(39)40;/h1-2,4-5,7-10,13,19,31H,3,6,11-12H2,(H,30,38)(H,34,37)(H,39,40)(H,41,42)(H4,28,29,32,35,36);1H3/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURXCENNYPPKOS-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70983432 | |
| Record name | 2-[{[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzamido)-4-carboxybutyl]imino}(hydroxy)methyl]benzoic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70983432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648420-92-2 | |
| Record name | Talotrexin Ammonium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648420922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[{[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzamido)-4-carboxybutyl]imino}(hydroxy)methyl]benzoic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70983432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALOTREXIN AMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/686WJT9102 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



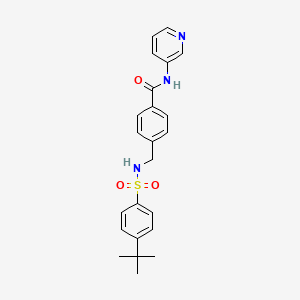

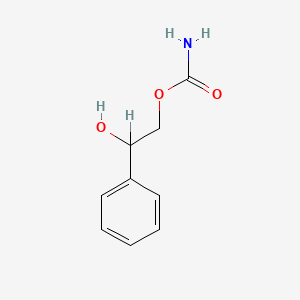
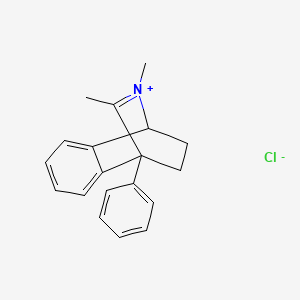

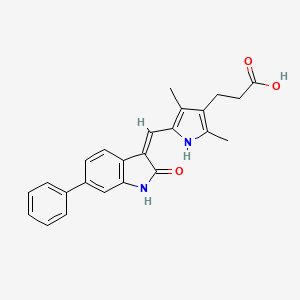
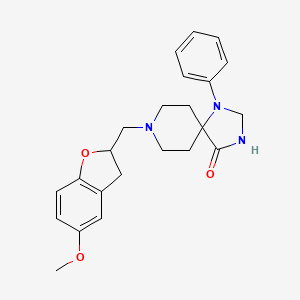
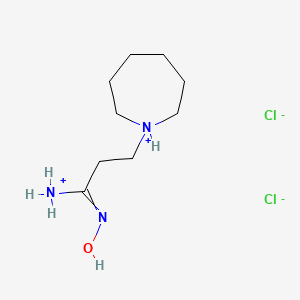
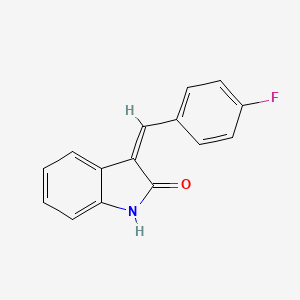
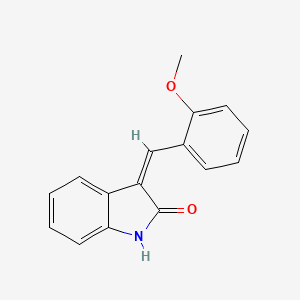
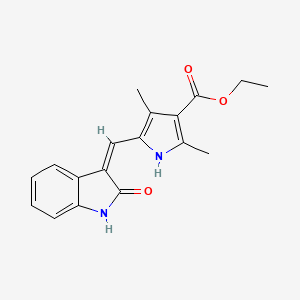
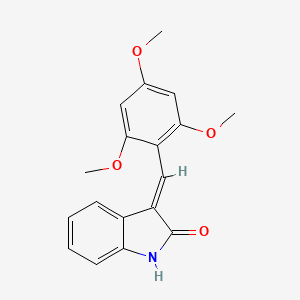
![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)
